molecular formula C12H14F3NO B4557200 Benzamide, 2-(trifluoromethyl)-N-butyl-

Benzamide, 2-(trifluoromethyl)-N-butyl-

Cat. No.: B4557200
M. Wt: 245.24 g/mol
InChI Key: FMQDDICEJGNHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-butyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-2-3-8-16-11(17)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQDDICEJGNHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-(trifluoromethyl)-N-butyl- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-trifluoromethylbenzonitrile and triethylamine.

    Reaction Conditions: These starting materials are dissolved in tetrahydrofuran, and a palladium on carbon catalyst is introduced.

    Completion: The reaction is monitored using gas chromatography to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-(trifluoromethyl)-N-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are possible, particularly involving the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzamide, 2-(trifluoromethyl)-N-butyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-(trifluoromethyl)-N-butyl- involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, potentially through hydrogen bonding and other interactions . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Characteristics Applications/Notes
2-(Trifluoromethyl)-N-butylbenzamide C₁₂H₁₄F₃NO -CF₃ (2-position), N-butyl chain High electrophilicity; stable under GC conditions Chromatography standard, agrochemical research
Thiobenzamide C₇H₇NS Thioamide group (C=S) Less electrophilic than benzamide; prone to oxidation Limited industrial use
4-(Trifluoromethyl)thiobenzamide C₈H₆F₃NS -CF₃ (4-position), thioamide Para-substitution alters reactivity; moderate bioactivity Experimental medicinal chemistry
Flutolanil C₁₇H₁₆F₃NO₂ N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide Broad-spectrum fungicide; enhanced lipophilicity due to aryl substitution Agricultural fungicide
2-Bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide C₂₂H₂₀BrF₃N₂O₂ Bromo, methoxy, pyrimidine-ethyl chain Dual functionality (amide + heterocycle); potential pharmacological activity Drug development
N-(2-Benzo[b]thien-3-ylethyl)-2-(trifluoromethyl)benzamide C₁₉H₁₅F₃NOS Benzothiophene-ethyl chain High hydrophobicity (XlogP = 5.1); complex stereoelectronic interactions Material science, drug discovery

Key Research Findings

Electrophilicity and Reactivity
  • The 2-(trifluoromethyl) substitution in the target compound enhances electrophilicity compared to non-fluorinated benzamides (e.g., simple benzamide) or thiobenzamides. This property is critical in agrochemicals like flutolanil, where the -CF₃ group improves target binding .
  • Contrast with 4-(Trifluoromethyl)thiobenzamide : Para-substitution reduces steric hindrance but diminishes electron-withdrawing effects compared to ortho-substitution .
Physicochemical Properties
  • Hydrogen-Bonding Capacity: The target compound has one hydrogen bond donor and five acceptors, similar to flutolanil, but differs from benzothiophene analogs (e.g., : 5 acceptors, higher hydrophobicity) .
  • Thermal Stability : Superior to thiobenzamides due to the robust C-F bonds, making it suitable for high-temperature chromatography .

Q & A

Q. What protocols ensure safe handling of hazardous intermediates during large-scale synthesis?

  • Methodological Answer : Conduct a thorough risk assessment (per Chapter 4 of Prudent Practices ). Use closed-system reactors for volatile intermediates (e.g., benzoyl chloride) and install scrubbers for HF byproducts. Personal protective equipment (PPE) must include fluoropolymer-lined gloves and face shields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, 2-(trifluoromethyl)-N-butyl-
Reactant of Route 2
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